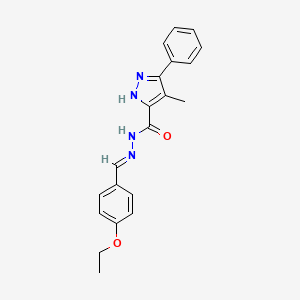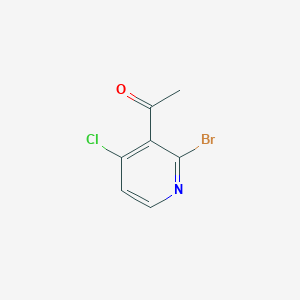![molecular formula C17H21N3O4S2 B2953735 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-41-9](/img/structure/B2953735.png)
3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups including dimethylbenzene, sulfonamide, and a benzothiadiazole derivative. This compound's elaborate structure suggests a multifaceted functionality, making it valuable for a variety of applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis pathways:
Starting Material: The synthesis might begin with readily available aromatic compounds such as 3,4-dimethylbenzene and benzenesulfonamide.
Nucleophilic Substitution Reaction: The benzenesulfonamide derivative can undergo nucleophilic substitution with ethylene derivatives.
Benzothiadiazole Formation: This step involves the formation of the benzothiadiazole ring, potentially through cyclization reactions using sulfur sources.
Oxidation Reactions: Oxidation reactions, possibly using agents like hydrogen peroxide, to introduce the dioxide functionalities.
Industrial Production Methods
Industrial-scale production may leverage:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Catalysis: Using catalytic processes to improve reaction rates and yields.
Purification: Employing techniques such as chromatography or recrystallization for purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at its methyl groups, potentially forming carboxylic acids.
Reduction: Reduction might target the sulfonamide group, reducing it to an amine.
Substitution: Electrophilic substitution reactions can modify the aromatic rings, allowing for functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride.
Catalysts: Acidic or basic catalysts might be used depending on the type of reaction.
Major Products
The reactions typically yield derivatives that retain the core structure of the compound, with added functionalities depending on the specific reaction.
科学的研究の応用
3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is of significant interest in:
Chemistry: As a building block for designing novel materials.
Biology: Due to its potential interactions with biological molecules.
Medicine: It might have therapeutic potential, pending further research.
Industry: As an intermediate in the synthesis of dyes, pharmaceuticals, or materials.
作用機序
The compound's mechanism of action can involve:
Molecular Interactions: It may interact with biological targets such as enzymes or receptors.
Pathways: The molecule could influence metabolic or signaling pathways, potentially modulating cellular activities.
類似化合物との比較
Compared to other benzothiadiazole derivatives:
Unique Functional Groups: The presence of sulfonamide and dimethyl groups differentiates it.
Application Potential: Its structural uniqueness can lead to distinct biological activities or material properties.
List of Similar Compounds
Benzothiadiazole: Without the sulfonamide and dimethyl functionalities.
Sulfonamide Derivatives: Lacking the benzothiadiazole ring.
Dimethylbenzene Derivatives: Without the additional functional groups.
特性
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-13-8-9-15(12-14(13)2)25(21,22)18-10-11-20-17-7-5-4-6-16(17)19(3)26(20,23)24/h4-9,12,18H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWURBVRUBCTSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)




![3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole](/img/structure/B2953660.png)



![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)
![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)
